molecular formula C7H8N2O4 B1420027 Ethyl (isoxazol-3-ylamino)(oxo)acetate CAS No. 1001634-98-5

Ethyl (isoxazol-3-ylamino)(oxo)acetate

Cat. No. B1420027
M. Wt: 184.15 g/mol
InChI Key: PJYNXYKROUYIPE-UHFFFAOYSA-N
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Description

Ethyl (isoxazol-3-ylamino)(oxo)acetate, also known as ethyl isooxazole-3-acetate (EIA), is an organic compound belonging to the class of oxazoles. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. EIA has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EIA.

Scientific Research Applications

Synthesis of Chiral Carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are synthesized through N-acylation by various natural and synthetic phthalimidylamino acids and then irradiated to form 2-aminoalkyloxazole-5-carboxylates smoothly (Cox, Prager, Svensson, & Taylor, 2003).

Development of Anticancer Agents

Ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives have shown potential in anticancer research. A study exploring the synthesis of isoxazole-5(4H)-ones derivatives demonstrated excellent anticancer activity against lung cancer cells, highlighting the potential of these compounds in drug development (Badiger, Khatavi, & Kamanna, 2022).

Inhibitors of Protein Tyrosine Phosphatase

Compounds like ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, derived from ethyl (isoxazol-3-ylamino)(oxo)acetate, have been studied for their inhibitory activity against protein tyrosine phosphatase 1B. These compounds showed potential as rapid reversible inhibitors, suggesting applications in therapeutic research (Navarrete-Vázquez et al., 2012).

Novel Synthesis Methods

Ethyl (isoxazol-3-ylamino)(oxo)acetate is also significant in the development of novel synthesis methods for derivatives like isoxazolone. Studies have shown efficient synthesis of isoxazolone derivatives using various catalysts and solvent-free conditions, emphasizing the versatility of ethyl (isoxazol-3-ylamino)(oxo)acetate in chemical synthesis (Kiyani & Ghorbani, 2015; Kiyani et al., 2022).

properties

IUPAC Name

ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-12-7(11)6(10)8-5-3-4-13-9-5/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYNXYKROUYIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (isoxazol-3-ylamino)(oxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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